molecular formula C16H19ClN2O3 B2661038 6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one CAS No. 903183-83-5

6-chloro-4-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2661038
CAS No.: 903183-83-5
M. Wt: 322.79
InChI Key: CJHYSPZNULFNHB-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-2-one, which is a type of heterocyclic compound known as a benzopyran . This class of compounds is widely found in nature and has been studied for their various biological activities .


Molecular Structure Analysis

The compound contains a chromen-2-one moiety, which consists of a benzene ring fused to a pyran ring with a carbonyl group at the 2-position . It also has a piperazine ring, which is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound could be quite complex due to the presence of several functional groups. The carbonyl group in the chromen-2-one moiety could be involved in nucleophilic addition reactions, while the piperazine ring might participate in reactions with acids and bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of a carbonyl group and a nitrogen-containing piperazine ring could impact its polarity and solubility .

Mechanism of Action

The mechanism of action would depend on the biological context. Many chromen-2-one derivatives exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory effects . The exact mechanism would depend on the specific biological target.

Future Directions

Future research could involve studying the biological activity of this compound and related derivatives. This could include testing its activity against various biological targets and optimizing its structure for increased potency .

Properties

IUPAC Name

6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3/c1-2-18-3-5-19(6-4-18)10-11-7-16(21)22-15-9-14(20)13(17)8-12(11)15/h7-9,20H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHYSPZNULFNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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